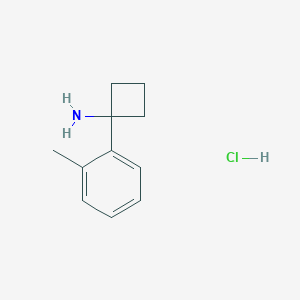
1-(2-Methylphenyl)cyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Methylphenyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1228880-11-2 . It has a molecular weight of 197.71 . The IUPAC name for this compound is 1-(2-methylphenyl)cyclobutanamine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found. For comprehensive data, it’s recommended to refer to a detailed chemical database or the compound’s Material Safety Data Sheet (MSDS).Applications De Recherche Scientifique
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a precursor or intermediate for the synthesis of more complex molecules. Its structure is valuable in the development of new therapeutic agents, particularly due to the presence of the cyclobutane ring, which is known for its stability and unique chemical properties .
Material Science
In material science, the compound’s robust cyclobutane core can be used to create novel polymers with potential applications in creating durable and heat-resistant materials. This could lead to advancements in various industries, including automotive and aerospace engineering .
Analytical Chemistry
As a standard in analytical chemistry, 1-(2-Methylphenyl)cyclobutan-1-amine hydrochloride can be used to calibrate instruments or validate analytical methods, ensuring accuracy and precision in chemical analysis .
Agrochemical Development
The compound’s derivatives may be explored for their potential use in agrochemicals. Its structural analogs could serve as a basis for developing new pesticides or herbicides with improved efficacy and reduced environmental impact .
Neurological Studies
Due to the amine group in its structure, this compound could be investigated for its effects on the nervous system. It might serve as a lead compound in the study of neurological disorders and the development of drugs targeting neurotransmitter pathways .
Catalysis
In the field of catalysis, the compound could be used to design novel catalysts. The unique geometry of the cyclobutane ring might offer new pathways for chemical reactions, potentially increasing efficiency and selectivity .
Environmental Science
This compound could also be used in environmental science research to study degradation processes or as a tracer to monitor pollution pathways in ecosystems .
Synthetic Organic Chemistry
Finally, in synthetic organic chemistry, 1-(2-Methylphenyl)cyclobutan-1-amine hydrochloride is a valuable building block. It can be used to construct complex organic molecules through various synthetic routes, contributing to the expansion of chemical libraries .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .
Propriétés
IUPAC Name |
1-(2-methylphenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11(12)7-4-8-11;/h2-3,5-6H,4,7-8,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCQHJVHBANDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)cyclobutan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

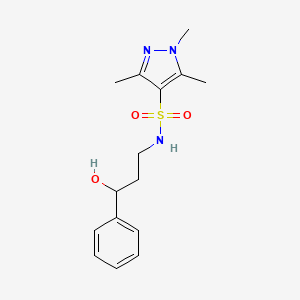
![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2938562.png)
![2,4-dichloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2938563.png)
![[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2938566.png)
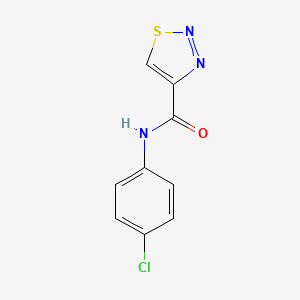
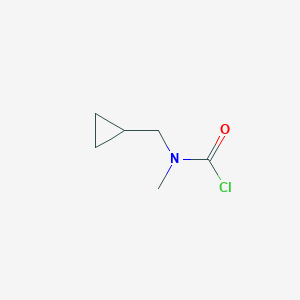
![1-(Indolin-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2938571.png)
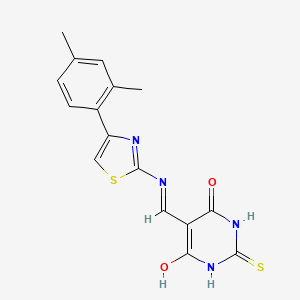

![methyl 5-{[(1-benzylpiperidin-4-yl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2938578.png)
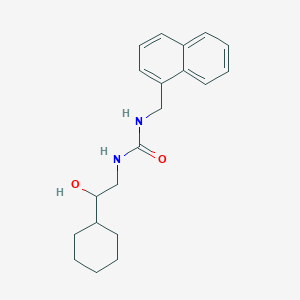

![2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine](/img/structure/B2938581.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2938584.png)